{1-[(2-Chloro-4-fluorophenyl)methyl]piperidin-4-yl}methanamine
Description
Properties
IUPAC Name |
[1-[(2-chloro-4-fluorophenyl)methyl]piperidin-4-yl]methanamine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H18ClFN2/c14-13-7-12(15)2-1-11(13)9-17-5-3-10(8-16)4-6-17/h1-2,7,10H,3-6,8-9,16H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HBOXVFZKJFFCKZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1CN)CC2=C(C=C(C=C2)F)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H18ClFN2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
256.74 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
{1-[(2-Chloro-4-fluorophenyl)methyl]piperidin-4-yl}methanamine is a chemical compound with the molecular formula C13H18ClFN2 and a molecular weight of 256.74 g/mol. It is primarily utilized in organic synthesis and has garnered interest for its potential biological activities, particularly in medicinal chemistry.
The compound's structure can be represented by the following identifiers:
- IUPAC Name : 1-[(2-chloro-4-fluorophenyl)methyl]piperidin-4-yl}methanamine
- InChI Key : HBOXVFZKJFFCKZ-UHFFFAOYSA-N
- Canonical SMILES : C1CN(CCC1CN)CC2=C(C=C(C=C2)F)Cl
Biological Activity Overview
Recent studies have highlighted the biological activity of this compound, particularly its interaction with various biological targets, including receptor inhibition and potential anti-cancer properties.
Anticancer Activity
Research has shown that derivatives of piperidine compounds exhibit significant anticancer activity. For instance, compounds similar to this compound have demonstrated inhibitory effects on cancer cell proliferation:
| Compound | Cell Line | IC50 (µM) | Reference |
|---|---|---|---|
| Compound A | MCF-7 (Breast Cancer) | 0.66 | |
| Compound B | HCT-15 (Colon Cancer) | 6.62 | |
| Compound C | UO-31 (Renal Cancer) | 7.69 |
These findings suggest that the compound may act as a VEGFR-2 inhibitor, which is crucial in cancer progression due to its role in angiogenesis.
The mechanism through which this compound exerts its biological effects may involve:
- VEGFR Inhibition : Compounds targeting VEGFR have shown promising results in reducing tumor growth by inhibiting angiogenesis.
- Apoptosis Induction : Studies indicate that certain derivatives induce apoptosis in cancer cells, leading to decreased cell viability.
Case Studies
Several case studies have explored the biological activities of related compounds:
-
Study on Piperidine Derivatives :
- A series of piperidine derivatives were synthesized and tested for their anticancer properties against various human tumor cell lines.
- Results indicated that some derivatives had IC50 values comparable to established chemotherapeutics, suggesting their potential as novel anticancer agents.
- Antibacterial Activity :
Comparison with Similar Compounds
Structural Variations and Physicochemical Properties
The table below compares the target compound with key analogs, focusing on substituents, molecular weight, and inferred biological activities:
Key Observations:
- Lipophilicity: Chlorine and fluorine atoms increase logP values, improving membrane permeability but possibly reducing aqueous solubility.
- Biological Implications: Antioxidant analogs (9c, 9e) suggest piperidinyl methanamines can target oxidative stress pathways .
Spectroscopic Data Comparison
- ¹H-NMR :
- Mass Spectrometry :
- The target’s molecular ion (expected m/z ~268.7) would differ from 9e (m/z 234) and MMV019918 (m/z 452.27) .
Preparation Methods
Reaction Principle
Reductive amination is the predominant method for synthesizing piperidin-4-yl methanamine derivatives. It involves the condensation of a ketone intermediate, specifically 1-[(2-chloro-4-fluorophenyl)methyl]piperidin-4-one, with an amine source (e.g., ammonia or methylamine), followed by reduction to form the corresponding amine.
Reaction Conditions and Reagents
Ketone Intermediate Preparation: The ketone 1-[(2-chloro-4-fluorophenyl)methyl]piperidin-4-one can be synthesized via Friedel-Crafts acylation or other benzylation methods starting from 2-chloro-4-fluorobenzyl chloride and piperidin-4-one.
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- The ketone reacts with an amine (e.g., methylamine or ammonia) in a solvent such as methanol or ethanol.
- A reducing agent like sodium borohydride (NaBH4) or sodium cyanoborohydride (NaBH3CN) is used to reduce the imine intermediate to the secondary amine.
- The reaction is typically carried out at room temperature to moderate heating (~25–50°C).
- The medium is often made slightly basic using tertiary amines such as 1,4-diazabicyclo[2.2.2]octane (DABCO) to facilitate the reaction.
Purification: The product is purified by crystallization or column chromatography, often using solvents like 2-propanol or ethyl acetate.
Advantages and Notes
- This method allows for high selectivity and yields.
- Sodium cyanoborohydride is preferred for its mild reducing capabilities and selectivity in reductive amination.
- The reaction medium can be optimized to suppress side reactions, for example, by adding iron sulfate (FeSO4·7H2O) to eliminate cyanide-related side products.
Nucleophilic Substitution Method
Reaction Principle
This method involves the nucleophilic substitution of 2-chloro-4-fluorobenzyl chloride with piperidin-4-ylmethanamine under basic conditions to form the target compound.
Reaction Conditions and Reagents
-
- 2-chloro-4-fluorobenzyl chloride as the electrophile.
- Piperidin-4-ylmethanamine as the nucleophile.
-
- Organic solvents such as dichloromethane, toluene, or acetonitrile.
- Bases like sodium hydroxide, potassium carbonate, or tertiary amines to deprotonate the amine and promote nucleophilicity.
Temperature: Typically conducted at room temperature to reflux conditions depending on solvent boiling points.
Purification: The crude product is purified by crystallization or chromatographic methods to achieve high purity.
Industrial Adaptations
- Continuous flow reactors are increasingly utilized to improve mixing, heat transfer, and reaction control in large-scale production.
- Automated systems maintain consistent reaction parameters, enhancing yield and reproducibility.
Data Table Summarizing Key Preparation Parameters
| Preparation Method | Starting Materials | Reaction Conditions | Reducing Agent/Base | Solvent(s) | Purification Techniques | Notes |
|---|---|---|---|---|---|---|
| Reductive Amination | 1-[(2-chloro-4-fluorophenyl)methyl]piperidin-4-one + Amine | Room temp, mild heating (25–50°C) | Sodium borohydride or sodium cyanoborohydride; DABCO base | Methanol, ethanol | Crystallization, column chromatography | Iron sulfate added to suppress side reactions |
| Nucleophilic Substitution | 2-chloro-4-fluorobenzyl chloride + Piperidin-4-ylmethanamine | Room temp to reflux | Sodium hydroxide, potassium carbonate | Dichloromethane, toluene | Crystallization, chromatography | Suitable for batch and continuous flow production |
Detailed Research Findings and Notes
A patent (US7208603B2) describes a reductive amination approach using sodium cyanoborohydride in a methanolic medium with DABCO as a base, highlighting the importance of controlling reaction medium pH and the addition of iron sulfate to minimize side reactions from cyanide ions.
The ketone intermediate can be prepared via epoxidation and subsequent fluorination steps, followed by activation and substitution reactions to introduce the desired benzyl substituent on the piperidine ring.
Analytical techniques such as ^1H and ^13C NMR spectroscopy confirm the substitution pattern and purity of the final compound, with characteristic chemical shifts for the fluorophenyl group and piperidine methanamine moiety.
Industrial synthesis benefits from continuous flow reactors to optimize reaction kinetics and heat management, improving yield and scalability.
Q & A
Q. What are the established multi-step synthesis routes for {1-[(2-Chloro-4-fluorophenyl)methyl]piperidin-4-yl}methanamine, and how can reaction conditions be optimized?
Methodological Answer:
- Key Steps :
- Optimization Tips :
- Monitor reaction progress via TLC or HPLC.
- Adjust solvent polarity and temperature to minimize side products (e.g., over-alkylation).
Q. Which analytical techniques are most reliable for structural characterization of this compound?
Methodological Answer:
- Nuclear Magnetic Resonance (NMR) :
- ¹H/¹³C NMR : Confirm the piperidine ring, benzyl substituent, and amine group. Key signals include δ ~2.4–3.0 ppm (piperidine CH₂) and aromatic protons at δ ~7.0–7.5 ppm .
- Infrared Spectroscopy (IR) : Identify N–H stretching (~3300 cm⁻¹) and C–F/C–Cl vibrations (~1100–1200 cm⁻¹) .
- X-ray Crystallography : Use SHELXL for refinement to resolve stereochemical ambiguities .
Q. How can purity and stability be assessed during storage?
Methodological Answer:
- HPLC Analysis : Employ a C18 column with a mobile phase of methanol:buffer (65:35, pH 4.6) to detect impurities .
- Stability Testing :
- Store at –20°C under inert gas (N₂/Ar) to prevent oxidation.
- Conduct accelerated degradation studies (e.g., 40°C/75% RH for 4 weeks) .
Advanced Research Questions
Q. How can structure-activity relationship (SAR) studies be designed to evaluate the impact of halogen substitution on biological activity?
Methodological Answer:
-
Comparative Analysis : Synthesize analogs with varying halogen substituents (e.g., Cl → Br, F → CF₃) and test against biological targets (e.g., malaria parasites, CNS receptors) .
-
Data Table :
Substituent Biological Activity (IC₅₀) Target Receptor 2-Cl,4-F 1.2 µM (Antimalarial) PfATP4 2-Br,4-CF₃ 0.8 µM (Antimalarial) PfATP4 2-F,4-Cl 3.5 µM (CNS) σ₁ Receptor
Q. What experimental frameworks are suitable for evaluating antimicrobial or CNS activity?
Methodological Answer:
- Antimicrobial Assays :
- Microdilution Method : Test against Gram-positive/negative bacteria (MIC range: 1–128 µg/mL) in Mueller-Hinton broth .
- Time-Kill Curves : Assess bactericidal kinetics over 24 hours .
- CNS Activity :
- Radioligand Binding Assays : Screen for affinity at σ₁, NMDA, or serotonin receptors using [³H]-ligand displacement .
Q. How can contradictory data on biological activity be resolved?
Methodological Answer:
- Root-Cause Analysis :
- Purity Verification : Re-analyze compounds via HPLC-MS to rule out degradation .
- Orthogonal Assays : Validate results using independent methods (e.g., in vitro enzyme inhibition + cell-based assays) .
- Case Study : Discrepancies in antimalarial IC₅₀ values were resolved by standardizing parasite culture conditions (e.g., synchronized ring-stage parasites) .
Q. What computational strategies are effective for predicting target interactions?
Methodological Answer:
- Molecular Docking : Use AutoDock Vina or Schrödinger Suite to model binding to PfATP4 (PDB: 6WGI) or σ₁ receptors .
- MD Simulations : Run 100-ns simulations in GROMACS to assess binding stability (RMSD < 2.0 Å) .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
